molecular formula C20H20N2O5 B6497512 3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide CAS No. 946262-17-5

3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide

Cat. No.: B6497512
CAS No.: 946262-17-5
M. Wt: 368.4 g/mol
InChI Key: NKNVPMPXJIVNSX-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a complex organic compound characterized by its multiple methoxy groups and a benzamide moiety linked to a phenyl-oxazol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the trimethoxybenzene core. This core is then functionalized with the appropriate amide and oxazolyl groups. Key reaction conditions include the use of strong bases or acids to facilitate the formation of the amide bond and the oxazolyl ring.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups.

  • Reduction: : The nitro group in the oxazolyl ring can be reduced to an amine.

  • Substitution: : The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Typical reducing agents include hydrogen gas (H2) and metal hydrides like lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of trimethoxybenzene derivatives with hydroxyl groups.

  • Reduction: : Formation of oxazolyl-amine derivatives.

  • Substitution: : Formation of benzamide derivatives with various substituents.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has shown potential as a pharmacophore, exhibiting bioactivity effects such as anti-cancer properties by inhibiting tubulin.

Medicine

The compound's anti-tubulin activity makes it a candidate for developing anti-cancer drugs. Its ability to lock aryl rings into a cis conformation helps stabilize the active form, enhancing its therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific optical, electrochemical, and nonlinear optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Trimethoxyphenyl (TMP) derivatives: : These compounds share the TMP group and exhibit similar bioactivity effects.

  • Oxazolyl-amine derivatives: : Compounds with similar oxazolyl and amine groups, often used in medicinal chemistry.

Uniqueness

3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to lock aryl rings into a cis conformation enhances its stability and bioactivity compared to similar compounds.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-24-17-9-14(10-18(25-2)19(17)26-3)20(23)21-12-15-11-16(27-22-15)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNVPMPXJIVNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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